Prenalterol

Cardiovascular pharmacology β-adrenoceptor partial agonists Chronotropic activity

Prenalterol (57526-81-5) is the optimal β₁ partial agonist for cardiovascular research requiring near-full agonism without receptor desensitization. Intrinsic activity 0.84 vs. isoprenaline—42% higher than xamoterol and 190% higher than epanolol—delivers the highest achievable ISA among clinically-characterized partial β₁ agonists. Its unique 10:1 β₁/β₂ selectivity and 5.4% maximal cAMP activation enable experimental designs unavailable with alternatives. Provides prolonged inotropic effects exceeding dobutamine's duration, reducing complexity in Langendorff and working heart preparations. The preferred reference compound for β-adrenoceptor signaling and competitive binding studies.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 57526-81-5
Cat. No. B117765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenalterol
CAS57526-81-5
SynonymsA Ba C 50,005
A-Ba-C-50,005
ABaC50,005
H-133-22
H-80-62
H13322
H8062
Hydrochloride, Prenalterol
KWD-2033
KWD2033
Prenalterol
Prenalterol Hydrochloride
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)O)O
InChIInChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1
InChIKeyADUKCCWBEDSMEB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prenalterol (CAS 57526-81-5): A Partial β₁-Adrenoceptor Agonist with Quantifiable Selectivity and ISA Profile for Cardiovascular Research Applications


Prenalterol (CAS 57526-81-5) is a cardioselective partial β₁-adrenoceptor agonist that exhibits pronounced intrinsic sympathomimetic activity (ISA) [1]. Originally developed for clinical use in Norway and Sweden for the treatment of hypotension, reversal of beta blockade, and shock, the compound demonstrates functional beta-1 receptor specificity with inotropic effects [2]. Unlike full agonists, prenalterol's partial agonism confers a unique pharmacological signature that enables both β₁-stimulation under low sympathetic tone and β₁-blockade under high catecholamine conditions [3]. This dual functionality distinguishes prenalterol from both pure agonists and conventional beta-blockers, making it a valuable research tool for dissecting β-adrenoceptor signaling mechanisms in cardiovascular disease models.

Why Prenalterol Cannot Be Substituted with Dobutamine, Xamoterol, or Other In-Class β₁ Agonists: Quantitative Differentiation Evidence


In-class β₁-adrenoceptor agonists exhibit fundamentally divergent pharmacological profiles that preclude interchangeability in research applications. Prenalterol's partial agonism yields an intrinsic activity of 0.84 relative to isoprenaline—substantially higher than xamoterol (0.59) and epanolol (0.29) [1]. Critically, prenalterol demonstrates β₁-selective binding affinity with an approximate β₁/β₂ ratio of 10:1, whereas alternative partial agonists like corwin exhibit 40:1 selectivity, and dobutamine displays distinct hemodynamic effects with shorter duration of action [2]. Furthermore, prenalterol's adenylate cyclase activation (5.4% of maximum) differs markedly from both full agonists and ISA-bearing beta-blockers [3]. These quantifiable differences in intrinsic activity, receptor binding selectivity, and downstream signaling efficacy mean that substituting prenalterol with another β₁ ligand introduces uncontrolled experimental variables that compromise reproducibility in cardiovascular pharmacology studies.

Prenalterol (CAS 57526-81-5) Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparisons with Dobutamine, Xamoterol, Epanolol, and Corwin


Prenalterol vs. Xamoterol and Epanolol: Intrinsic Activity (ISA) Ranking in Isolated Rat Atrium

In a direct comparative study of three β₁-adrenoceptor partial agonists using isolated rat right atria, prenalterol demonstrated the highest intrinsic activity among the tested compounds [1]. The intrinsic activities were calculated relative to the full agonist isoprenaline (set at 1.0). This rank order (prenalterol > xamoterol > epanolol) is predicted to remain consistent across species including human tissue [1].

Cardiovascular pharmacology β-adrenoceptor partial agonists Chronotropic activity

Prenalterol vs. Corwin: β₁-Selective Binding Affinity Ratio Determined by Radioligand Displacement

Radioligand binding studies using [³H]dihydroalprenolol displacement on lung membrane preparations from rabbit (predominant β₁) and rat (predominant β₂) enabled direct comparison of β₁-selectivity between prenalterol and corwin [1]. Curve fitting analysis resolved high-affinity (β₁) and low-affinity (β₂) binding components, yielding approximate selectivity ratios [1].

Radioligand binding Receptor selectivity β-adrenoceptor pharmacology

Prenalterol vs. Dobutamine: Duration of Contractility Enhancement in Echocardiographic Comparison

A computer-assisted echocardiographic study directly compared prenalterol with the β-stimulator dobutamine [1]. Both agents produced positive inotropic effects, but the temporal profile differed significantly between the two compounds [1].

Echocardiography Inotropic agents Hemodynamics

Prenalterol vs. ISA-Bearing Beta-Blockers: Adenylate Cyclase Activation in Human Myocardium

In human myocardial membrane preparations, prenalterol was evaluated alongside nine β-adrenoceptor antagonists for its ability to stimulate adenylate cyclase (AC) activity directly [1]. While prenalterol produced measurable AC activation, the magnitude was substantially lower than full agonists such as isoproterenol or norepinephrine [1]. Notably, ISA-bearing beta-blockers including pindolol, ICI 141.292, and ICI 118.587 failed to stimulate AC activity at concentrations that fully displaced radioligand binding [1].

Adenylate cyclase Signal transduction Intrinsic sympathomimetic activity

Prenalterol Oral Bioavailability: Formulation-Dependent Systemic Exposure

Pharmacokinetic studies in healthy subjects and patients with congestive heart failure established key oral absorption parameters for prenalterol [1]. The compound demonstrates rapid absorption with peak plasma concentrations achieved within 30 minutes of oral administration [1]. Bioavailability is formulation-dependent, with controlled-release preparations significantly enhancing systemic exposure compared to immediate-release solutions [1].

Pharmacokinetics Oral bioavailability Formulation science

Prenalterol Tissue-Dependent ISA Variability: 0% to 94% Across Preparations

Systematic evaluation of prenalterol's ISA across multiple isolated tissue preparations revealed striking tissue-dependent variability [1]. The ISA ranged from 0% to 94% depending on the tissue type and species, and was positively correlated with the stimulatory potency (-log EC₅₀) of both isoproterenol and prenalterol [1]. This variability was not correlated with β-adrenoceptor density, but rather with the efficiency of stimulus-response coupling as indexed by the Kd/EC₅₀ ratio [1].

Tissue selectivity Receptor reserve Signal transduction efficiency

Prenalterol (CAS 57526-81-5): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Studies Requiring High Partial Agonist Intrinsic Activity (ISA)

Prenalterol is the optimal selection among β₁ partial agonists for in vitro cardiac preparations requiring substantial residual stimulatory capacity. With an intrinsic activity of 0.84 relative to isoprenaline—42% higher than xamoterol (0.59) and 190% higher than epanolol (0.29)—prenalterol provides near-full agonism while retaining partial agonist characteristics [1]. This makes prenalterol particularly suitable for studies where significant β₁-stimulation is required without full agonist receptor desensitization. Researchers studying concentration-response relationships or comparing partial agonist efficacy should prioritize prenalterol when the experimental design demands the highest achievable ISA among clinically-characterized partial β₁ agonists. Applications include isolated atrial chronotropy assays, ventricular contractility measurements in Langendorff preparations, and studies of β₁-adrenoceptor reserve.

Radioligand Binding Studies of Intermediate β₁-Selectivity

Prenalterol serves as a reference compound for studies investigating the functional consequences of moderate β₁-selectivity. With an approximate β₁/β₂ binding selectivity ratio of 10:1—distinct from both highly selective corwin (40:1) and non-selective agonists—prenalterol occupies a unique intermediate position on the selectivity spectrum [2]. This profile makes prenalterol valuable for competitive binding experiments examining ligand discrimination between β-adrenoceptor subtypes, for validating computational models of receptor-ligand interactions, and for studies exploring the contribution of β₂-adrenoceptors to cardiac responses. Procurement for radioligand binding assays should specify prenalterol when the research question involves moderate β₂-engagement alongside predominant β₁-effects, as neither highly selective nor non-selective alternatives can replicate this intermediate selectivity profile.

Signal Transduction Studies of Threshold cAMP Activation

Prenalterol enables unique experimental designs examining threshold adenylate cyclase (AC) activation in human myocardial preparations. Producing 5.4% of maximal AC activation—measurable but substantially lower than full agonists (100%) and distinct from ISA-beta-blockers which produce no detectable activation—prenalterol provides a graded cAMP signal that cannot be achieved with alternative compounds [3]. This property is essential for studies investigating the relationship between cAMP elevation magnitude and downstream physiological responses, for examining spare receptor concepts in cardiac signal transduction, and for experiments requiring controlled, submaximal activation of the β-adrenoceptor-Gs-AC cascade. Researchers investigating compartmentalized cAMP signaling or the threshold requirements for PKA activation should consider prenalterol as a unique pharmacological tool.

Sustained Inotropic Support in Isolated Heart Preparations

Prenalterol is the preferred β₁ agonist for isolated heart preparations requiring prolonged inotropic effects without continuous infusion. Echocardiographic comparison with dobutamine demonstrated that prenalterol induces increased contractility for a significantly longer duration [4]. This extended action profile reduces experimental complexity in Langendorff perfused heart studies, working heart preparations, and isolated tissue bath experiments where maintaining stable drug concentrations via continuous infusion is technically challenging or introduces confounding variables. The prolonged contractility enhancement, combined with minimal effects on blood pressure and afterload due to selective β₁-receptor action, makes prenalterol particularly suitable for experiments examining sustained inotropic responses and for protocols with extended observation periods where dobutamine's shorter duration would necessitate repeated dosing or infusion adjustments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prenalterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.